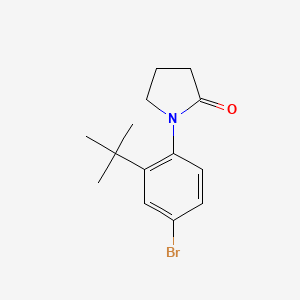
1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one” is an important raw material used as pharmaceutical intermediates . It is a versatile compound that has gained significant attention within the scientific community in recent years.
Synthesis Analysis
The synthesis of this compound involves the use of 4-tert-butylphenyl boronic acid and other reagents under optimized conditions . The reaction mixture is stirred under reflux until reaching stable conversion .Molecular Structure Analysis
The molecular formula of “1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one” is C14H20BrN . The molecular weight is 282.224 .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Physical And Chemical Properties Analysis
The physical form of “1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one” is solid . The molecular formula is C14H20BrN, and the molecular weight is 282.219 .Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one has been explored in various organic synthesis processes. For example, it has been utilized in the enantiopure synthesis of pyrrolidine derivatives, which are significant in organic chemistry for creating complex molecules. Such synthesis processes often involve the modification of these compounds to broaden their application scope in cross-coupling reactions (Just‐Baringo, Bruno, Albericio, & Álvarez, 2011). Moreover, the chemical structure and conformation of this compound and its derivatives have been studied, providing insights into their potential applications in molecular design and drug development (Fujiwara, Varley, & van der Veen, 1977).
Potential in Material Science
There's research indicating the use of 1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one derivatives in material science, particularly in the synthesis of luminescent polymers. These polymers have potential applications in optoelectronics due to their significant fluorescence properties (Zhang & Tieke, 2008).
Biomedical Research
In biomedical research, derivatives of 1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one have been explored for their potential antibacterial properties. For instance, studies have synthesized specific pyrrolidine derivatives and evaluated their antimicrobial activity against various bacteria, highlighting their potential as therapeutic agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Applications in Electrochemistry
Research has also delved into the electrochemical applications of pyrrolidine derivatives. These compounds have been used in the development of supercapacitors, demonstrating their utility in energy storage technologies (Yue, Wang, Wagner, Yang, Ding, Officer, & Wallace, 2012).
Orientations Futures
Pyrrolones and pyrrolidinones, which include “1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one”, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Propriétés
IUPAC Name |
1-(4-bromo-2-tert-butylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)11-9-10(15)6-7-12(11)16-8-4-5-13(16)17/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLKUMLSYOSSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



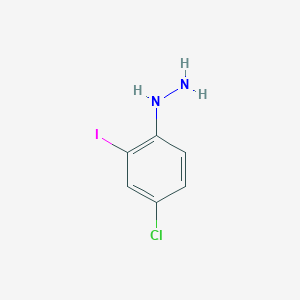
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
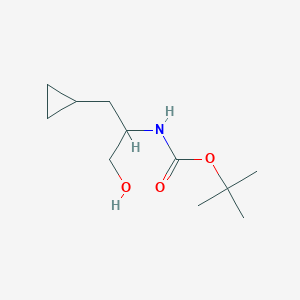
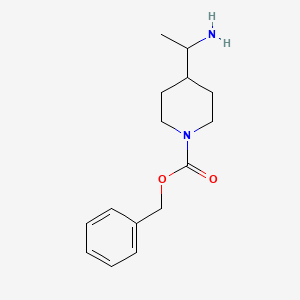
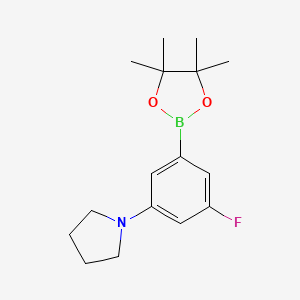
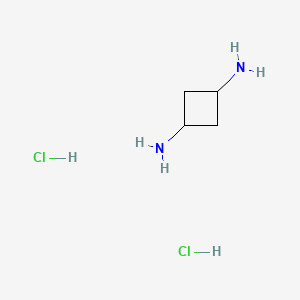
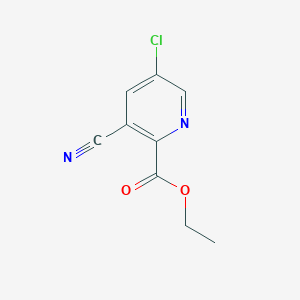
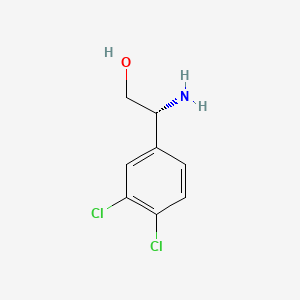
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
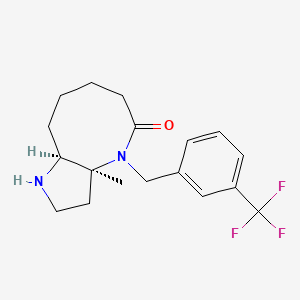
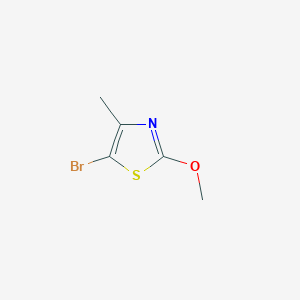
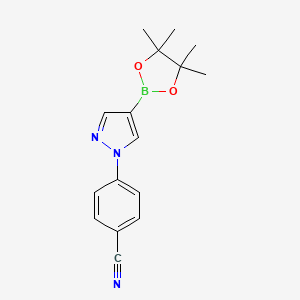
![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)